N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a pyrimidinylpiperidinyl moiety and a thiophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidinyl group and the thiophenylacetamide moiety. Common synthetic routes include:
Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine or via the reduction of pyridine derivatives.
Pyrimidinyl Introduction: The pyrimidinyl group can be introduced through nucleophilic substitution reactions involving pyrimidinyl halides and piperidine derivatives.
Thiophenylacetamide Coupling: The thiophenylacetamide group can be introduced through amide coupling reactions using thiophenyl acyl chlorides and amines.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale distillation, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Alkyl halides, amines, and polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted piperidines or thiophenylacetamides.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide has shown potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide can be compared with other similar compounds, such as:
N-methyl-N-{1-[(2-methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine: Similar structure but with different substituents.
N-(3-(((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)(methyl)amino)propyl)-2-(3-(2-chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-yl)ureido)acetamide: Contains additional functional groups and a different core structure.
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-15(11-14-3-1-10-22-14)19-12-13-4-8-20(9-5-13)16-17-6-2-7-18-16/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSRITUXYRIRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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